N-[(3-nitrophenyl)methyl]adamantan-2-amine
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Overview
Description
N-[(3-nitrophenyl)methyl]adamantan-2-amine is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a nitrophenyl group into the adamantane structure further enhances its chemical properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-nitrophenyl)methyl]adamantan-2-amine typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale radical reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-[(3-nitrophenyl)methyl]adamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[(3-nitrophenyl)methyl]adamantan-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3-nitrophenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the nitrophenyl group can participate in various chemical interactions. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: A compound with a similar adamantane core but different functional groups.
N-[(3-nitrophenyl)methyl]adamantan-1-amine: A closely related compound with a different position of the amine group.
Uniqueness
N-[(3-nitrophenyl)methyl]adamantan-2-amine is unique due to its specific combination of the adamantane core and the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]adamantan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-19(21)16-3-1-2-11(9-16)10-18-17-14-5-12-4-13(7-14)8-15(17)6-12/h1-3,9,12-15,17-18H,4-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFCOZMYLMLJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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